molecular formula C10H13N3 B068311 4-Methyl-1-propan-2-ylbenzotriazole CAS No. 169212-84-4

4-Methyl-1-propan-2-ylbenzotriazole

Cat. No.: B068311
CAS No.: 169212-84-4
M. Wt: 175.23 g/mol
InChI Key: PSSLWRFBUZZHII-UHFFFAOYSA-N
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Description

4-Methyl-1-propan-2-ylbenzotriazole is a benzotriazole derivative featuring a fused benzene and triazole ring system. The substituents—a methyl group at the 4-position and a propan-2-yl (isopropyl) group at the 1-position—impart distinct steric and electronic properties to the molecule. Benzotriazoles are widely studied for their roles as corrosion inhibitors, ultraviolet (UV) stabilizers, and bioactive agents. Synthesis of such compounds typically involves nucleophilic substitution or cyclization reactions under reflux conditions, as seen in analogous triazole preparations .

Properties

CAS No.

169212-84-4

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

4-methyl-1-propan-2-ylbenzotriazole

InChI

InChI=1S/C10H13N3/c1-7(2)13-9-6-4-5-8(3)10(9)11-12-13/h4-7H,1-3H3

InChI Key

PSSLWRFBUZZHII-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N(N=N2)C(C)C

Canonical SMILES

CC1=C2C(=CC=C1)N(N=N2)C(C)C

Synonyms

1H-Benzotriazole,4-methyl-1-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 4-Methyl-1-propan-2-ylbenzotriazole with structurally related benzotriazole and benzimidazole derivatives from the literature:

Compound Name Substituents Key Properties/Applications Reference
This compound 4-methyl, 1-isopropyl Hypothesized higher lipophilicity; potential use in hydrophobic coatings or drug delivery
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate 4-amino, 3-naphthalene-carbothioate, 5-(4-methoxybenzyl) Demonstrated reactivity with hydrazine; antimicrobial screening candidate
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Phenoxymethyl, thiazole, bromophenyl High steric bulk; molecular docking suggests active-site interactions in enzymes
Astemizole (CAS 911-65-9) 2-[(4-Ethoxyphenyl)methyl], nitro, diethylamine Light yellow solid; antihistamine drug with ionizable groups enhancing solubility
Key Observations:
  • Lipophilicity: The methyl and isopropyl groups in the target compound likely increase lipophilicity compared to polar substituents (e.g., methoxy, amino, or nitro groups) in analogs. This property may enhance membrane permeability in biological systems or compatibility with nonpolar matrices in materials.

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